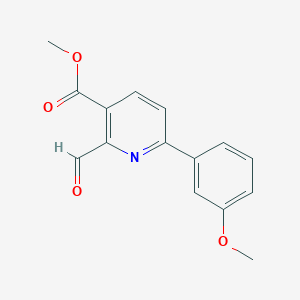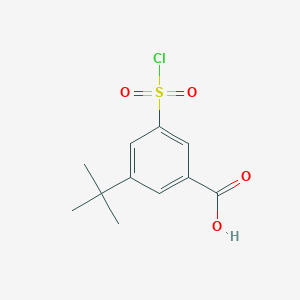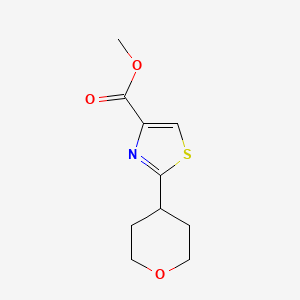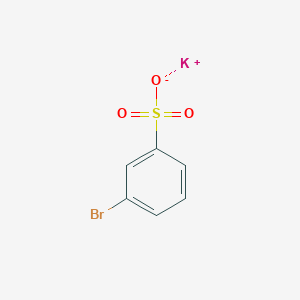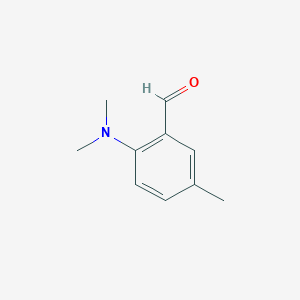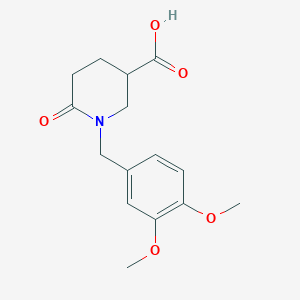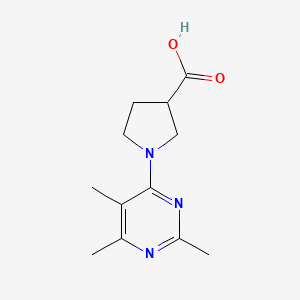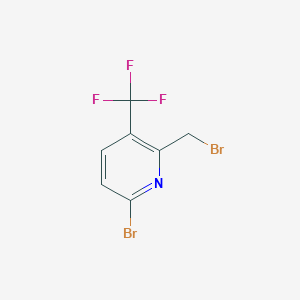
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 2-(bromomethyl)-3-(trifluoromethyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Reduced pyridine derivatives are obtained.
Aplicaciones Científicas De Investigación
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Materials Science: It is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-2-fluoronicotinamide
Uniqueness
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C7H4Br2F3N |
|---|---|
Peso molecular |
318.92 g/mol |
Nombre IUPAC |
6-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2 |
Clave InChI |
MKVWQLWZWGQYOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
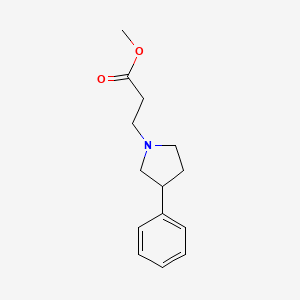
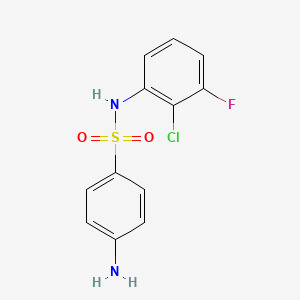
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
